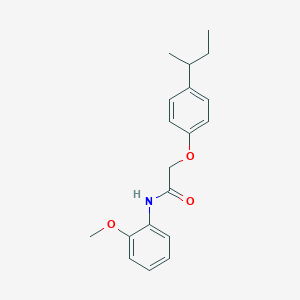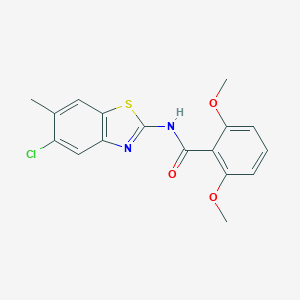
N-(2-adamantyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-5-chloro-2-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for future studies.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to work by modulating the activity of dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects that make it a promising candidate for further scientific research. Some of these effects include an increase in dopamine release, neuroprotective properties, and potential use in treating Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-adamantyl)-5-chloro-2-methoxybenzamide in lab experiments is its potential use in treating Parkinson's disease. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to study the compound in detail.
Direcciones Futuras
There are several future directions for studying N-(2-adamantyl)-5-chloro-2-methoxybenzamide. One direction is to further investigate its potential use in treating Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems in the brain. Additionally, further research can be done to better understand the compound's mechanism of action.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)-5-chloro-2-methoxybenzamide involves the reaction of 2-adamantanone with 5-chloro-2-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-5-chloro-2-methoxybenzamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where this compound has been found to have an effect on the dopaminergic system. It has also been studied for its potential use in treating Parkinson's disease, as it has been found to have neuroprotective properties.
Propiedades
Fórmula molecular |
C18H22ClNO2 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
N-(2-adamantyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-14(19)9-15(16)18(21)20-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3,(H,20,21) |
Clave InChI |
WZZQTQVXZBULEP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)


![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)




![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
